molecular formula C26H23NO5 B15220111 (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid

(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid

Cat. No.: B15220111
M. Wt: 429.5 g/mol
InChI Key: RQPCUFGIPJXMNT-QHCPKHFHSA-N
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Description

(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a chroman ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the chroman ring system, followed by the introduction of the Fmoc group and the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form quinone derivatives.

    Reduction: The Fmoc group can be removed under reductive conditions.

    Substitution: The acetic acid moiety can participate in esterification reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reductive conditions often involve the use of palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Esterification reactions typically require the use of alcohols and acid catalysts such as sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chroman ring can yield quinone derivatives, while reduction of the Fmoc group results in the formation of the free amine.

Scientific Research Applications

(S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group for amines, allowing for selective reactions at other sites on the molecule. The chroman ring system can interact with enzymes and receptors, influencing their activity and function. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

    (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.

Uniqueness

The uniqueness of (S)-2-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)chroman-7-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Fmoc group allows for selective protection and deprotection strategies, while the chroman ring system provides a versatile scaffold for interactions with biological targets.

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dihydro-2H-chromen-7-yl]acetic acid

InChI

InChI=1S/C26H23NO5/c28-25(29)14-16-9-10-21-23(11-12-31-24(21)13-16)27-26(30)32-15-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,13,22-23H,11-12,14-15H2,(H,27,30)(H,28,29)/t23-/m0/s1

InChI Key

RQPCUFGIPJXMNT-QHCPKHFHSA-N

Isomeric SMILES

C1COC2=C([C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)CC(=O)O

Canonical SMILES

C1COC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)CC(=O)O

Origin of Product

United States

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